BX471 is a non-peptide, small molecule antagonist of the C-C chemokine receptor type 1 (CCR1). [, ] CCR1 is a G protein-coupled receptor primarily expressed on monocytes, macrophages, and T lymphocytes, mediating their migration and activation in response to chemokines like CCL3 (MIP-1α) and CCL5 (RANTES). [, , , , , , ]
BX471 has been extensively studied in preclinical and clinical research for its potential role in treating inflammatory and autoimmune diseases. [] Its high selectivity for CCR1 over other chemokine receptors and its oral bioavailability make it a promising candidate for therapeutic development. []
BX471 was developed as part of research initiatives aimed at identifying novel therapeutic agents targeting chemokine receptors. Its classification as a CCR2 antagonist positions it within a broader category of compounds that modulate immune responses by interfering with chemokine signaling pathways. This classification highlights its potential in treating conditions characterized by excessive inflammation.
The synthesis of BX471 involves several chemical reactions that typically require precise control over reaction conditions to achieve the desired purity and yield. The synthetic route generally includes:
Specific details about the reaction mechanisms and intermediates are often proprietary or unpublished, but the general approach emphasizes the use of organic synthesis techniques common in medicinal chemistry.
BX471 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity.
BX471 participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action of BX471 is centered on its role as a CCR2 antagonist:
The physical and chemical properties of BX471 are critical for its development as a therapeutic agent:
BX471 has potential applications across several scientific domains:
Chemokine receptor CCR1 (C-C motif receptor 1) is a G protein-coupled receptor (GPCR) critically involved in inflammatory pathways. Expressed on neutrophils, monocytes, T cells, and dendritic cells, CCR1 mediates leukocyte migration to sites of inflammation through interactions with ligands like CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3) [9]. In autoimmune pathologies, dysregulated CCR1 signaling drives pathogenic leukocyte infiltration into tissues. For example, in rheumatoid arthritis (RA), CCR1+ macrophages and neutrophils dominate synovial fluid, perpetuating joint destruction [2] [9]. Similarly, in multiple sclerosis (MS), CCR1 facilitates central nervous system infiltration of leukocytes, accelerating demyelination [2].
Multiple myeloma (MM) studies reveal CCR1’s role in drug resistance and disease progression. Upregulated CCR1 in advanced MM correlates with glucocorticoid resistance and poor prognosis, as CCR1 activation triggers anti-apoptotic pathways in plasma cells [1] [7]. Analysis of the MMRF CoMMpass dataset (release IA14) confirms that elevated CCR1 gene expression is linked to shorter progression-free survival (log-rank p<0.001), highlighting its clinical relevance as a therapeutic target [1].
Table 1: CCR1-Associated Pathologies and Key Mechanisms
Disease | CCR1-Expressing Cells | Pathogenic Role | |
---|---|---|---|
Multiple Myeloma | Malignant plasma cells | Glucocorticoid resistance, cell survival | |
Rheumatoid Arthritis | Macrophages, neutrophils | Synovial inflammation, cartilage degradation | |
Multiple Sclerosis | T cells, microglia | Blood-brain barrier disruption, demyelination | |
Osteoarthritis | Chondrocytes | Cartilage degradation, senescence | [8] |
CCR1 binds multiple chemokines with varying affinities, influencing disease-specific signaling. Key ligands include:
Ligand promiscuity enables context-dependent signaling. In multiple myeloma, CCL3 and CCL5 from bone marrow stromal cells activate CCR1 on tumor cells, inducing MAPK and NF-κB pathways that suppress glucocorticoid-induced apoptosis [1] [7]. Conversely, in hemorrhagic shock, systemic CCL5/CCL7 release post-injury exacerbates endothelial leakage, increasing fluid resuscitation requirements by >60% (p<0.05) [4]. BX471, a selective CCR1 antagonist, blocks these interactions by competitively inhibiting ligand binding (IC₅₀ = 0.4 nM in calcium flux assays) [6].
Table 2: Affinity of BX471 for Key CCR1 Ligands
Ligand | Binding Affinity (Ki) | Functional Assay (IC₅₀) | Primary Disease Context | |
---|---|---|---|---|
CCL3 | 1 nM | 0.4 nM (Ca²⁺ flux) | Multiple myeloma, MS | |
CCL5 | 2.8 nM | 5.8 nM (Ca²⁺ flux) | Atherosclerosis, RA | |
CCL7 | 5.5 nM | 198 nM (Ca²⁺ flux in mice) | Hemorrhagic shock, fibrosis | [5] [6] |
CCR1, CCR2, and CCR3 belong to the CC-chemokine receptor subfamily and share ligands (e.g., CCL7 binds CCR1/CCR3; CCL8 binds CCR1/CCR2), yet exhibit distinct pathophysiological roles:
BX471’s selectivity is pivotal: It exhibits 250-fold greater affinity for CCR1 over CCR2/CCR3 and >10,000-fold selectivity versus other GPCRs (e.g., CXCR4) [5] [6]. This specificity minimizes off-target effects, making it a superior tool for dissecting CCR1-specific pathways compared to pan-receptor inhibitors.
Table 3: Functional Differences Between CCR1, CCR2, and CCR3
Feature | CCR1 | CCR2 | CCR3 | |
---|---|---|---|---|
Key Ligands | CCL3, CCL5, CCL7, CCL16 | CCL2, CCL7, CCL8, CCL13 | CCL11, CCL24, CCL7, CCL26 | |
BX471 Affinity | Ki = 1 nM | >250-fold lower vs. CCR1 | >250-fold lower vs. CCR1 | |
Pathogenic Role in | Myeloma, OA, MS | Atherosclerosis, RA | Asthma, eosinophilic disorders | |
Therapeutic Effect of Blockade | Glucocorticoid sensitization, reduced fluid resuscitation | Reduced vascular inflammation | Limited efficacy in acute shock | [4] [6] [7] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7